6-{[(3-Nitrophenyl)methylidene]amino}pyrimidin-2(1H)-one
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Overview
Description
6-{[(3-Nitrophenyl)methylidene]amino}pyrimidin-2(1H)-one is a heterocyclic compound that features a pyrimidine ring fused with a nitrophenyl group. This compound is of significant interest in the fields of organic and medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(3-Nitrophenyl)methylidene]amino}pyrimidin-2(1H)-one typically involves the condensation of 3-nitrobenzaldehyde with 2-aminopyrimidin-4(3H)-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-{[(3-Nitrophenyl)methylidene]amino}pyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted pyrimidin-2(1H)-one derivatives depending on the nucleophile used.
Scientific Research Applications
6-{[(3-Nitrophenyl)methylidene]amino}pyrimidin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-{[(3-Nitrophenyl)methylidene]amino}pyrimidin-2(1H)-one is not fully understood, but it is believed to interact with various molecular targets and pathways. The nitrophenyl group may facilitate binding to specific enzymes or receptors, leading to inhibition or activation of biological processes. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(E)-1H-Indol-3-ylmethylidene]amino}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one : Similar structure with an indole group instead of a nitrophenyl group.
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene : Contains an indole and pyrimidine ring system.
Uniqueness
6-{[(3-Nitrophenyl)methylidene]amino}pyrimidin-2(1H)-one is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development.
Properties
CAS No. |
185244-01-3 |
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Molecular Formula |
C11H8N4O3 |
Molecular Weight |
244.21 g/mol |
IUPAC Name |
6-[(3-nitrophenyl)methylideneamino]-1H-pyrimidin-2-one |
InChI |
InChI=1S/C11H8N4O3/c16-11-12-5-4-10(14-11)13-7-8-2-1-3-9(6-8)15(17)18/h1-7H,(H,12,14,16) |
InChI Key |
SOOBHTKXIZLFCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NC2=CC=NC(=O)N2 |
Origin of Product |
United States |
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